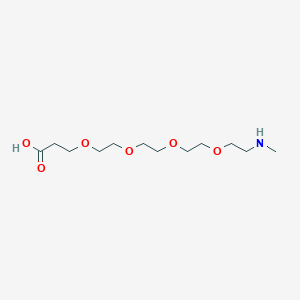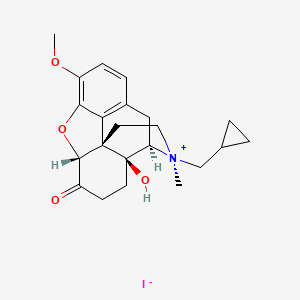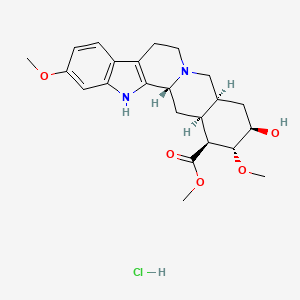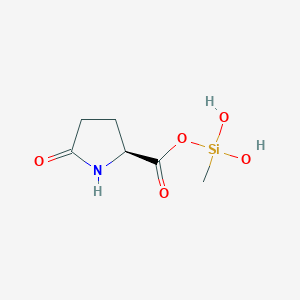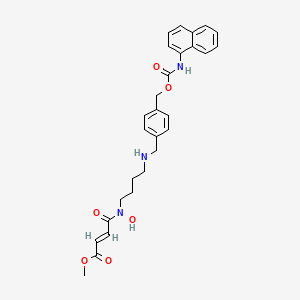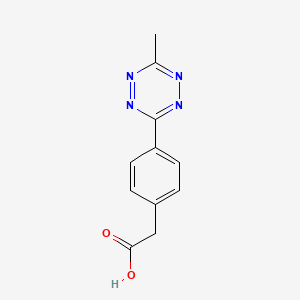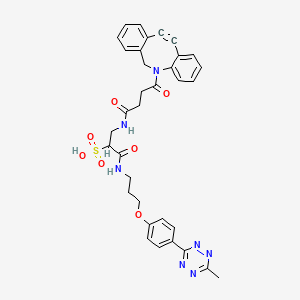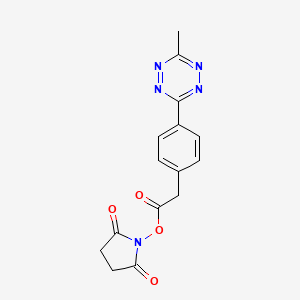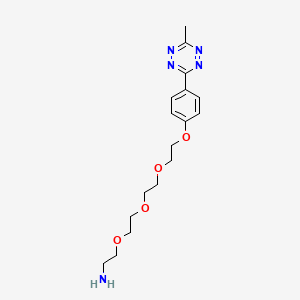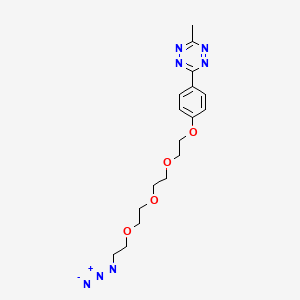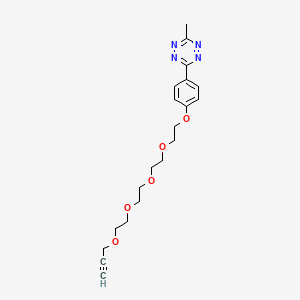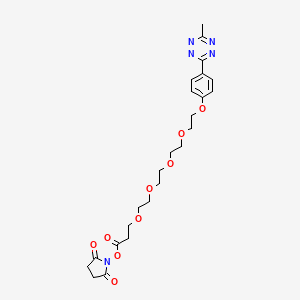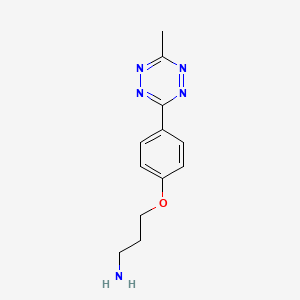
Mitoquinone-cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitoquinone-cyclodextrin is a 1:1 molar ratio complex of Mitoquinone mesylate with cyclodextrin. Mitoquinone mesylate, also known as MitoQ or MitoQ10; is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage. MitoQ comprises a positively charged lipophilic cation that drives its extensive accumulation within the negatively charged mitochondria inside cells. Note: pure MitoQ10 is a tar-like or waxy semi-solid and very hard to transfer between containers. For the convenience of use, we supply Mitoquinone mesylate-cyclodextrin as 1:1 molar ratio (or 1:1.67, w/w). Mitoquinone mesylate-cyclodextrin is a solid powder, which is more stable and convenience for use.
科学的研究の応用
Alzheimer's Disease Research
Mitoquinone-cyclodextrin has been studied for its potential role in Alzheimer's Disease (AD). Research indicates that mitochondrial dysfunction and oxidative stress contribute significantly to AD's progression. Mitoquinone (mitoquinone mesylate), a novel mitochondria-targeted antioxidant, has demonstrated efficacy in preventing AD-like pathology in mouse cortical neurons and in a transgenic mouse model of AD. It attenuated β-amyloid-induced neurotoxicity and prevented cognitive decline, oxidative stress, Aβ accumulation, astrogliosis, synaptic loss, and caspase activation in these models, suggesting its potential therapeutic role in diseases involving oxidative stress and metabolic failure, like AD (McManus, Murphy, & Franklin, 2011).
Pancreatic β-cell Function and Energetics
Mitoquinone has been reported to influence pancreatic islet morphology and insulin secretion dynamics, particularly in the context of high-fat-fed obese mice. It reduced oxidative stress, improved liver function, decreased the demand for insulin, and reduced islet size, highlighting its potential for mitigating weight gain and enhancing liver function (Imai et al., 2018).
Neuroprotection in Traumatic Brain Injury
Mitoquinone has shown neuroprotective effects in models of traumatic brain injury (TBI). It reduced neuronal apoptosis and inflammation and activated the Nrf2-ARE signaling pathway, which could be an underlying mechanism for its neuroprotective properties (Zhou et al., 2018).
Cyclodextrin-based Pharmaceutical Applications
Cyclodextrins, particularly in their conjugated forms, have significant pharmaceutical applications. They are known for their ability to form water-soluble inclusion complexes with small molecules and portions of large compounds, thereby improving drug bioavailability and delivery, particularly in treating neurological diseases (Davis & Brewster, 2004).
Anticancer Properties
Mitoquinone has been studied for its potential anticancer activity, particularly in breast cancer cells. It induced autophagy and apoptosis through oxidative stress mechanisms and influenced the autophagy-related protein LC3-II, suggesting its efficacy as a novel anticancer agent (Rao et al., 2010).
特性
CAS番号 |
845959-52-6 |
|---|---|
製品名 |
Mitoquinone-cyclodextrin |
分子式 |
C80H117O42PS |
分子量 |
1813.8078 |
IUPAC名 |
(10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate with cyclodextrin. |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+;;/m0../s1 |
InChIキー |
PQSSUSXOSOIMGL-PTOJYDMNSA-M |
SMILES |
O=C(C(CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=C4C)C(OC)=C(OC)C4=O.CS(=O)([O-])=O.O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](O)[C@@H](O)[C@H](O7)[C@@H](CO)O6)[C@@H](CO)O[C@@H]5O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@@H]9[C@@H](O)[C@H](O)[C@H](O[C@@H]%10[C@@H](O)[C@H](O)[C@H](O[C@@H]%11[C@@H](O)[C@H](O)[C@H](O[C@@H]%12[C@@H](O)[C@H](O)[C@H]7O[C@H]%12CO)O[C@H]%11CO)O[C@H]%10CO)O[C@H]9CO)O[C@@H]8CO |
外観 |
Yellow to brown solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Mitoquinone mesylate-cyclodextrin; MitoQ; Mito Q10; MitoQ10; MitoQ-10; Mitoubiquinone mesylate; Mitoquinone methanesulfonate; Mitoquinone mesylate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



